molecular formula C12H14BrClO2 B14074674 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one

Cat. No.: B14074674
M. Wt: 305.59 g/mol
InChI Key: IUMOKVBNYQKPNP-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a phenyl ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and ethoxylation steps. For instance, the bromination can be achieved using bromine in the presence of a suitable solvent like carbon tetrachloride . The chlorination step might involve the use of thionyl chloride or phosphorus trichloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation results in carboxylic acids, while reduction produces alcohols.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound may also interfere with enzymatic pathways by inhibiting key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Bromomethyl)-2-ethoxyphenyl)-3-chloropropan-2-one is unique due to its combination of bromine, chlorine, and ethoxy groups attached to a phenyl ring

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[3-(bromomethyl)-2-ethoxyphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO2/c1-2-16-12-9(6-11(15)8-14)4-3-5-10(12)7-13/h3-5H,2,6-8H2,1H3

InChI Key

IUMOKVBNYQKPNP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1CBr)CC(=O)CCl

Origin of Product

United States

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